2'-(p-Tosyl)(3,4,5-trimethoxybenzo)hydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(p-Tosyl)(3,4,5-trimethoxybenzo)hydrazide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with p-toluenesulfonyl hydrazide under specific reaction conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2’-(p-Tosyl)(3,4,5-trimethoxybenzo)hydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-(p-Tosyl)(3,4,5-trimethoxybenzo)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2’-(p-Tosyl)(3,4,5-trimethoxybenzo)hydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2’-(p-Tosyl)(3,4,5-trimethoxybenzo)hydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic acid: A precursor in the synthesis of 2’-(p-Tosyl)(3,4,5-trimethoxybenzo)hydrazide.
p-Toluenesulfonyl hydrazide: Another precursor used in the synthesis.
3,4,5-Trimethoxybenzohydrazide: A structurally similar compound with different functional groups.
Uniqueness
2’-(p-Tosyl)(3,4,5-trimethoxybenzo)hydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its tosyl and trimethoxybenzoyl moieties contribute to its versatility in various chemical reactions and applications.
Properties
CAS No. |
13513-93-4 |
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Molecular Formula |
C17H20N2O6S |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N'-(4-methylphenyl)sulfonylbenzohydrazide |
InChI |
InChI=1S/C17H20N2O6S/c1-11-5-7-13(8-6-11)26(21,22)19-18-17(20)12-9-14(23-2)16(25-4)15(10-12)24-3/h5-10,19H,1-4H3,(H,18,20) |
InChI Key |
ACDYWAIEHULRGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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